
2,5-dichloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DMXAA, is a synthetic compound that has been investigated for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been extensively studied in preclinical and clinical trials. In
Applications De Recherche Scientifique
Anticancer Properties
Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anticancer activities. For example, derivatives synthesized from Schiff bases of corresponding hydrazides have shown activity against various cancer cell lines. Notably, one compound exhibited significant activity against a breast cancer cell line, while others were moderately active (Salahuddin et al., 2014). Similarly, a series of benzamides, including those with 1,3,4-oxadiazolyl phenyl moieties, demonstrated moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines, with some derivatives showing higher activity than the reference drug etoposide (B. Ravinaik et al., 2021).
Antimicrobial and Antitubercular Activities
The 1,3,4-oxadiazole derivatives have also been evaluated for their antimicrobial properties. A study demonstrated the synthesis and in vitro antitubercular activities of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives against Mycobacterium tuberculosis. One lead molecule showed promising activity with a minimum inhibitory concentration (MIC) value, indicating potential as a novel antitubercular agent (N. Nayak et al., 2016). Additionally, novel benzimidazole–oxadiazole hybrid molecules were identified as potent antimicrobial agents, showing significant anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain (N. Shruthi et al., 2016).
Material Science Applications
Beyond biomedical applications, 1,3,4-oxadiazole derivatives have shown potential in material sciences. For instance, polyamides synthesized from active dithioesters derived from 1,3,4-oxadiazoles under mild conditions demonstrated the adaptability of novel leaving groups to polyamide synthesis, indicating their utility in the development of new materials (Y. Saegusa et al., 1985). Additionally, a novel condensing agent based on 1,3,4-oxadiazole-2(3H)-thione was found effective for the synthesis of amides, esters, and polyamides under mild conditions, further illustrating the chemical versatility and potential industrial applications of 1,3,4-oxadiazole derivatives (Y. Saegusa et al., 1989).
Propriétés
IUPAC Name |
2,5-dichloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c1-24-13-5-3-2-4-10(13)15-20-21-16(23-15)19-14(22)11-8-9(17)6-7-12(11)18/h2-8H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOXDQXUSLZHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

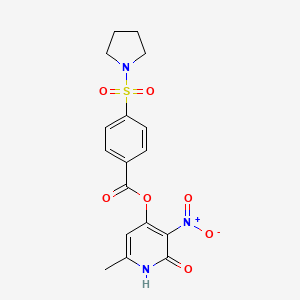
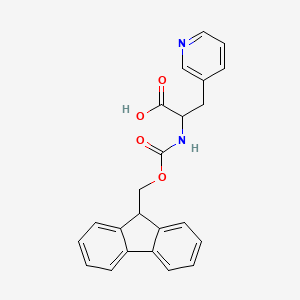
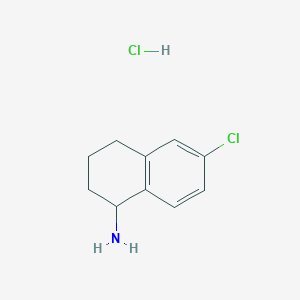
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2871713.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871714.png)

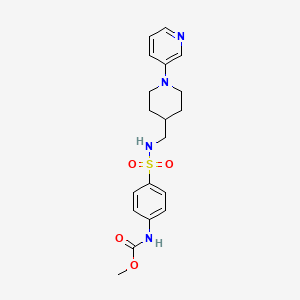
![2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2871718.png)

![5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2871720.png)
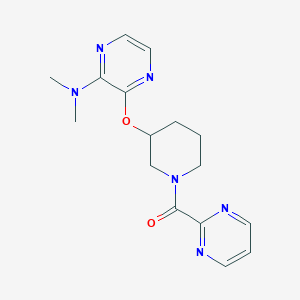
![2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B2871723.png)

![N-(2-ethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2871726.png)